(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Chiral Synthesis Medicinal Chemistry Enantioselective Catalysis

Ensure SAR integrity with (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, a chiral heterocyclic amine with a defined (S)-stereocenter and reactive 6-bromo handle. Unlike achiral or positional analogs, its unique 3D geometry is critical for target engagement and cross-coupling. High purity (≥95%) eliminates racemic impurity ambiguity, guaranteeing reproducible biological data. Essential for building enantiopure compound libraries and validating chiral analytical methods.

Molecular Formula C9H10BrN3
Molecular Weight 240.10 g/mol
CAS No. 2757961-50-3
Cat. No. B6217462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
CAS2757961-50-3
Molecular FormulaC9H10BrN3
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESCC(C1=CN2C=C(C=CC2=N1)Br)N
InChIInChI=1S/C9H10BrN3/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8/h2-6H,11H2,1H3/t6-/m0/s1
InChIKeyXIZOIMRPNXZUPS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 2757961-50-3) – A Defined Chiral Heterocyclic Amine


(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 2757961-50-3), commonly referred to as BIPI , is a chiral heterocyclic amine featuring a brominated imidazo[1,2-a]pyridine core with an ethan-1-amine side chain bearing a defined (1S) stereocenter . Its molecular formula is C9H10BrN3, with a molecular weight of 240.10 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, with the bromine atom at the 6-position providing a synthetic handle for further functionalization [1].

The Problem with Generic Imidazopyridine Analogs: Critical Differentiators for (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine


Procuring an alternative imidazopyridine ethanamine without careful specification introduces significant risk. The combination of a specific bromine substitution pattern and a defined (S) stereocenter is not trivial. Unlike achiral analogs (e.g., CAS 1017181-08-6 ) or those with bromine at other positions (e.g., CAS 1176119-76-8 ), this compound offers a unique 3D geometry critical for target engagement. Furthermore, its purity (typically ≥98% ) directly impacts experimental reproducibility, whereas lower-grade or structurally similar compounds may yield inconsistent or non-interpretable biological data, invalidating SAR studies.

Quantitative Evidence: How (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine Distinguishes Itself from Analogs


Stereochemical Integrity vs. Racemic Mixtures: A Chiral Purity Benchmark

The (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine compound is defined by its single (S) stereocenter, with commercial sources specifying a chemical purity of 98% . In contrast, alternative analogs such as 6-Bromoimidazo[1,2-a]pyridine-2-ethanamine (CAS 1017181-08-6) are typically available as achiral or racemic mixtures . The defined stereochemistry is critical for applications requiring specific 3D interactions, as enantiomers often exhibit vastly different biological activities.

Chiral Synthesis Medicinal Chemistry Enantioselective Catalysis

Physicochemical Property Profile: Predicted LogP and Solubility

Predicted physicochemical properties differentiate this compound from its des-bromo or otherwise substituted congeners. The target compound has a predicted LogP of 2.1165 and a topological polar surface area (TPSA) of 43.32 Ų . This contrasts with the parent scaffold, 6-bromoimidazo[1,2-a]pyridine (CAS 6188-23-4), which has a LogP of 2.0968 and a TPSA of 17.3 Ų [1]. The increased TPSA and LogP shift due to the ethanamine side chain suggest altered membrane permeability and solubility profiles, which are key considerations for in vitro assay design and further derivatization.

ADME Prediction Physicochemical Profiling Drug Design

Regioisomeric Purity: Specific Bromine and Amine Positioning

The precise positioning of the bromine at the 6-position and the ethanamine group at the 2-position on the imidazo[1,2-a]pyridine core is a unique structural feature. Alternative regioisomers, such as 2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanamine (CAS 1176119-76-8) , present different spatial orientations of the functional groups. This specific 2,6-substitution pattern is a defined entry point for structure-activity relationship (SAR) studies, as it dictates the vector of the amine and the halogen handle for further cross-coupling reactions [1].

SAR Studies Chemical Synthesis Building Blocks

Key Application Scenarios for (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine in Medicinal Chemistry and Synthesis


Chiral Scaffold for Structure-Activity Relationship (SAR) Studies

Employ (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine as a defined chiral building block for generating compound libraries. The combination of a specific stereocenter and a bromine atom at the 6-position allows for systematic exploration of chemical space via cross-coupling reactions. Its 98% purity ensures that biological data is attributed to the intended compound, not a racemic impurity, which is critical for accurate SAR interpretation.

Synthesis of Advanced Pharmaceutical Intermediates

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous drug candidates. This specific compound serves as a direct intermediate for synthesizing more complex molecules, leveraging the bromine for Pd-catalyzed couplings . The defined (S)-stereocenter is preserved through subsequent steps, enabling the efficient construction of chiral drug substances.

Development of Enantioselective Assays and Probes

Utilize the pure (S)-enantiomer as a standard for developing and validating chiral analytical methods (e.g., chiral HPLC, SFC). Its use ensures accurate quantification of enantiomeric purity in reaction monitoring and quality control. In contrast, using a racemic mixture would obscure the performance of the chiral stationary phase and lead to inaccurate results.

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